![molecular formula C19H18ClNO3 B595540 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261981-60-5](/img/structure/B595540.png)
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
“2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is a chemical compound with the molecular weight of 343.81 . Its IUPAC name is 3-chloro-4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is 1S/C19H18ClNO3/c20-17-12-15 (8-9-16 (17)19 (23)24)13-4-6-14 (7-5-13)18 (22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2, (H,23,24) . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
A foundational aspect of research on this compound involves its reactivity in nucleophilic aromatic substitution reactions. This area of study provides insights into the mechanisms through which piperidine derivatives interact with nitro-aromatic compounds, offering quantitative yields and understanding of reaction kinetics without undergoing base catalysis. This research lays the groundwork for the synthesis of more complex molecules and understanding their stability and reactivity (Pietra & Vitali, 1972).
Antineoplastic Agent Development
Research has focused on the development of novel antineoplastic agents utilizing piperidine derivatives. These studies underscore the cytotoxic properties of certain compounds, highlighting their potential over contemporary cancer drugs. The investigation into these compounds showcases their ability to induce apoptosis, generate reactive oxygen species, and modulate drug resistance mechanisms, positioning them as promising candidates for cancer therapy (Hossain et al., 2020).
Drug Degradation and Stability Studies
The stability and degradation pathways of pharmaceuticals are crucial for understanding their long-term efficacy and safety. Research on compounds such as nitisinone, related to the chemical structure of interest, provides vital data on their behavior under varying conditions, identifying stable degradation products and contributing to the broader knowledge on drug stability and safety profiles (Barchańska et al., 2019).
Ligand Binding and Receptor Interaction Studies
The study of arylcycloalkylamines, including piperidine derivatives, within pharmacophoric groups has elucidated their role in binding affinity at D2-like receptors. Such research is instrumental in the development of antipsychotic agents, providing a deeper understanding of the molecular basis of ligand-receptor interactions and the importance of specific pharmacophoric groups for therapeutic targeting (Sikazwe et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPSGZBLYDWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692298 |
Source
|
Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-60-5 |
Source
|
Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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